
2,4-dichlorophenyl 4-bromobenzoate
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Overview
Description
2,4-Dichlorophenyl 4-bromobenzoate is an organic compound with the molecular formula C13H7BrCl2O2 . It is a white solid that is slightly soluble in chloroform and methanol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents such as ketoconazole, itraconazole, and terconazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 4-bromobenzoate typically involves the esterification of 2,4-dichlorophenol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The phenyl rings in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation with potassium permanganate could produce a quinone .
Scientific Research Applications
Medicinal Chemistry
Antifungal Agent
One of the primary applications of 2,4-dichlorophenyl 4-bromobenzoate is as an intermediate in the synthesis of antifungal medications. It plays a crucial role in the production of compounds like ketoconazole, itraconazole, and triazole derivatives. These antifungals are widely used to treat fungal infections in humans and animals. The synthesis method involves converting related compounds into active pharmaceutical ingredients (APIs) through well-defined chemical reactions, showcasing its importance in pharmaceutical manufacturing .
Case Study: Synthesis of Ketoconazole
A notable case study highlights the synthesis of ketoconazole using this compound as a precursor. The process involves several steps:
- Step 1 : Formation of a dioxolane intermediate.
- Step 2 : Bromination to introduce the bromine atom.
- Step 3 : Acylation to form the final ketoconazole structure.
This synthetic pathway not only demonstrates the utility of this compound but also emphasizes its role in reducing waste by efficiently converting unused intermediates into valuable products .
Chemical Synthesis
Building Block for Fine Chemicals
Beyond pharmaceuticals and agriculture, this compound serves as a versatile building block in organic synthesis. It can be employed to create various fine chemicals and specialty materials due to its reactive functional groups. This versatility allows chemists to explore new synthetic routes for complex molecules used in different applications .
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl 4-bromobenzoate is primarily related to its role as an intermediate in the synthesis of antifungal agents. These agents typically inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and leading to cell death . The molecular targets and pathways involved include the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylboronic acid: This compound is used in Suzuki coupling reactions and has applications in the synthesis of biologically active molecules.
4,4’-Dichlorobenzophenone: Used in the synthesis of various organic compounds and has applications in the development of pharmaceuticals.
Uniqueness
2,4-Dichlorophenyl 4-bromobenzoate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of antifungal agents. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, makes it a valuable compound in organic synthesis .
Q & A
Q. How can the synthesis of 2,4-dichlorophenyl 4-bromobenzoate be optimized to improve yield and purity?
Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent choice, temperature, and catalysts. For example, in analogous esterification reactions, dimethylformamide (DMF) has been used as a solvent under mild conditions (room temperature, 2 hours) to achieve yields >95% . Catalysts like sodium carbonate can enhance reactivity by deprotonating acidic intermediates. Recrystallization from ethanol or other polar aprotic solvents can further purify the product . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures timely termination to minimize side products.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic proton environments and substituent positions (e.g., distinguishing 2,4-dichlorophenyl vs. 4-bromobenzoate groups).
- Infrared Spectroscopy (IR): Confirms ester carbonyl (C=O) stretching (~1740 cm⁻¹) and halogen (C-Cl, C-Br) vibrations.
- Mass Spectrometry (MS): Validates molecular ion peaks (M<sup>+</sup>) and fragmentation patterns consistent with the molecular formula .
Q. What challenges arise in achieving regioselectivity during the synthesis of halogenated aromatic esters?
Methodological Answer:
Regioselectivity challenges include competing substitution at ortho, meta, or para positions. Directed ortho-metalation (DoM) strategies or steric/electronic directing groups (e.g., -NO2, -SO3H) can guide halogenation. For example, sulfonyl chloride intermediates (e.g., 2-chloro-4-sulfobenzoic acid derivatives) enable precise functionalization . Computational modeling (DFT) may predict reactive sites to refine synthetic routes .
Q. How does photolytic stability impact the handling and storage of this compound?
Methodological Answer:
Photolysis studies on phenacyl benzoate analogs show that UV light cleaves ester bonds, generating radicals or ketones . To mitigate degradation:
- Store the compound in amber glassware at 0–6°C.
- Conduct reactions under inert atmospheres (N2 or Ar).
- Use light-blocking additives (e.g., UV stabilizers) in long-term applications .
Q. How can researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test interactions with targets like HSP90 (Heat Shock Protein 90) using fluorescence polarization or surface plasmon resonance (SPR) .
- Antimicrobial Screening: Use broth microdilution (MIC/MBC) against bacterial/fungal strains, referencing structurally related pesticides (e.g., chlorfenvinphos) .
- Cytotoxicity Studies: Employ MTT assays on cancer cell lines to assess antiproliferative effects .
Q. What methods are effective for synthesizing derivatives of this compound?
Methodological Answer:
- Nucleophilic Aromatic Substitution: Replace bromine with amines or thiols under Pd catalysis.
- Ester Hydrolysis: Convert the ester to carboxylic acid using NaOH/EtOH, then re-esterify with alternative alcohols .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .
Q. How can X-ray crystallography resolve structural ambiguities in halogenated esters?
Methodological Answer:
Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate, crystals grown from ethanol revealed planar aromatic systems and ester conformation . Synchrotron sources enhance resolution for heavy atoms (Br, Cl).
Q. What mechanistic insights can isotopic labeling provide for esterification reactions?
Methodological Answer:
- <sup>18</sup>O Labeling: Traces oxygen sources in ester bonds (e.g., from acid or alcohol).
- Deuterated Solvents: Monitors proton transfer steps via <sup>2</sup>H NMR.
- Computational Studies: Density Functional Theory (DFT) models transition states and activation energies .
Q. What protocols ensure safe disposal of toxic byproducts from this compound synthesis?
Methodological Answer:
- Segregation: Collect halogenated waste separately in labeled containers.
- Neutralization: Treat acidic/basic residues before disposal.
- Professional Services: Collaborate with certified waste management firms for incineration or chemical degradation .
Q. How do substituent effects influence the reactivity of this compound compared to analogs?
Methodological Answer:
Comparative studies with analogs (e.g., 4-bromo-3-chlorophenol or 2,4-dichlorophenyl benzenesulfonate ) reveal:
- Electron-Withdrawing Groups (Cl, Br): Increase electrophilicity, enhancing nucleophilic attack.
- Steric Effects: Ortho-substituents hinder reactions at the ester carbonyl.
- Hammett Constants: Quantify electronic contributions to reaction rates .
Properties
IUPAC Name |
(2,4-dichlorophenyl) 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O2/c14-9-3-1-8(2-4-9)13(17)18-12-6-5-10(15)7-11(12)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGXZNDWUXTLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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